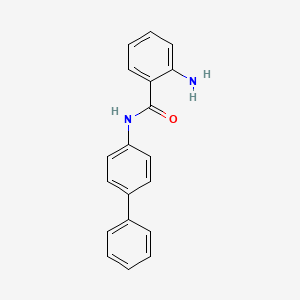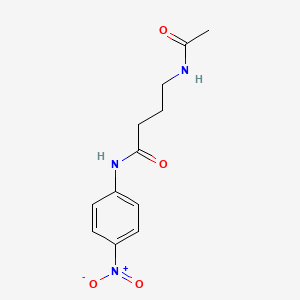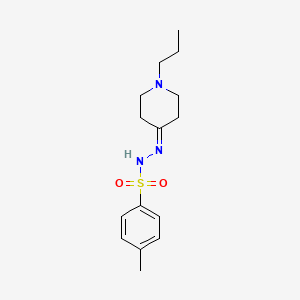![molecular formula C31H27NO8 B15150878 4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The choice of reagents and conditions depends on the desired transformation and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions can vary widely, ranging from simple modifications of the original compound to the formation of entirely new structures with different properties and applications.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: The compound’s reactivity and functional groups make it suitable for use in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved can vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE include other furan derivatives and phenylcarbamoyl compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
The uniqueness of 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C31H27NO8 |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
[4-[2-[4-[4-(3,5-dimethylphenoxy)anilino]-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C31H27NO8/c1-20-16-21(2)18-26(17-20)39-24-11-7-23(8-12-24)32-29(34)13-14-30(35)38-19-27(33)22-5-9-25(10-6-22)40-31(36)28-4-3-15-37-28/h3-12,15-18H,13-14,19H2,1-2H3,(H,32,34) |
Clé InChI |
PRTHWUJEWKEDTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)
![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15150837.png)

![[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid](/img/structure/B15150845.png)
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)



![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)
![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)

![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)
